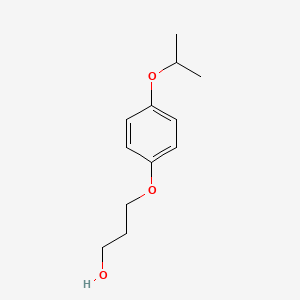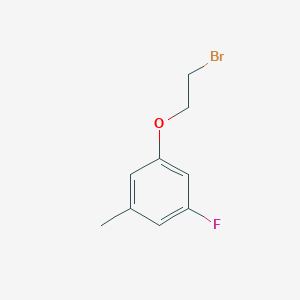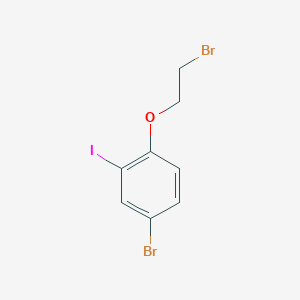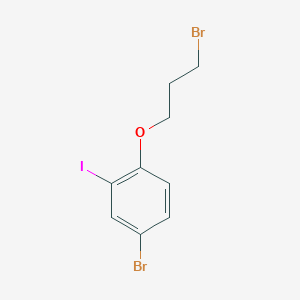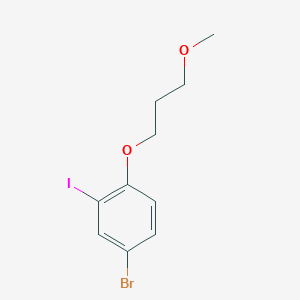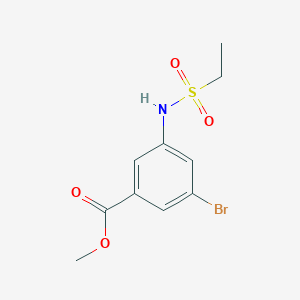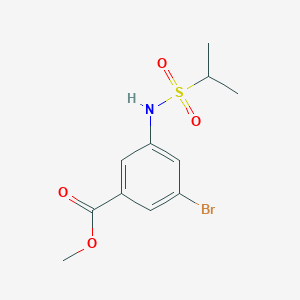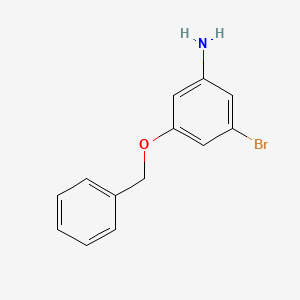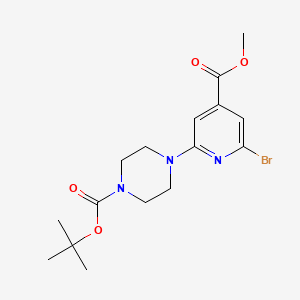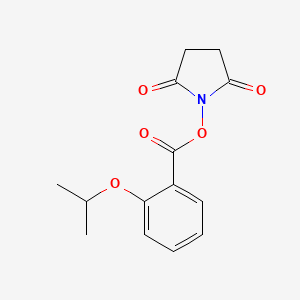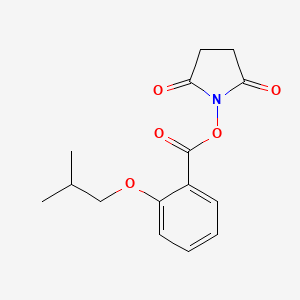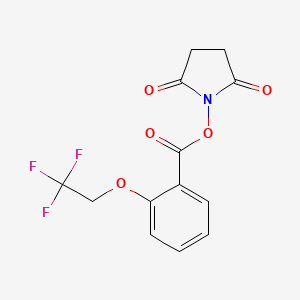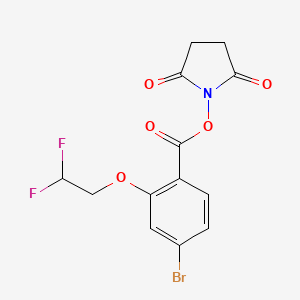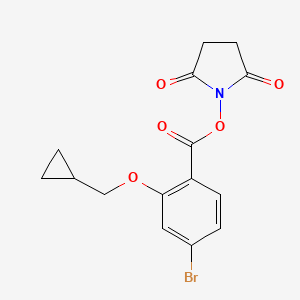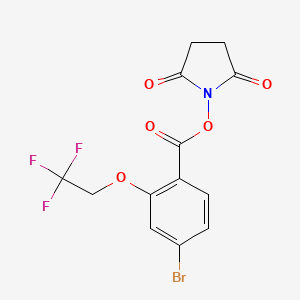
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate is a synthetic organic compound known for its applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a trifluoroethoxy group, and a benzoate ester linked to a 2,5-dioxopyrrolidin-1-yl moiety. Its distinct chemical properties make it valuable in chemical synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid and N-hydroxysuccinimide.
Activation: The carboxylic acid group of 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide to form the N-hydroxysuccinimide ester.
Coupling Reaction: The activated ester is then reacted with 2,5-dioxopyrrolidin-1-amine under mild conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the trifluoroethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Hydrolysis Products: 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-ol.
Chemistry:
Cross-Linking Reagent: Used in the synthesis of polymers and bioconjugates due to its ability to form stable amide bonds.
Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Industry:
Materials Science: Employed in the development of advanced materials, including coatings and adhesives, due to its reactive functional groups.
作用机制
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate exerts its effects depends on its application. In bioconjugation, for example, the compound reacts with primary amines on proteins or other biomolecules to form stable amide bonds. This reaction typically involves nucleophilic attack by the amine on the activated ester, followed by the release of N-hydroxysuccinimide.
相似化合物的比较
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Similar in structure but with a different substituent on the aromatic ring.
N-Hydroxysuccinimide Esters: A broad class of compounds used for similar bioconjugation purposes.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or stability is required.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO5/c14-7-1-2-8(9(5-7)22-6-13(15,16)17)12(21)23-18-10(19)3-4-11(18)20/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOYRPEMGEQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
